Regioisomeric Differentiation: Meta- vs. Para-Ethylsulfonyl Substitution
The target compound is the meta-substituted regioisomer of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886937-65-1). While no direct activity data exists for either isomer, a study on a closely related N-substituted sulfonyl amide series (compounds 6a–j) demonstrates that changing the position of the sulfonyl group on the phenyl ring drastically alters enzyme inhibition potency. For instance, in that series, the most potent hCA II inhibitor (6h, Ki = 9.33 nM) and the least potent (6j, Ki = 120.80 nM) differ only by the substituent position and identity, resulting in a ~13-fold change in Ki [1]. Procuring the meta-isomer is critical as the para-isomer guarantees a different biological profile.
| Evidence Dimension | Enzyme Inhibition Potency (hCA II Ki) |
|---|---|
| Target Compound Data | Meta-substituted regioisomer; specific Ki data not available |
| Comparator Or Baseline | Analogous class members 6h (Ki = 9.33 nM) vs. 6j (Ki = 120.80 nM) from Güleç et al. (2022) |
| Quantified Difference | ~13-fold difference in potency between structurally distinct class members |
| Conditions | In vitro enzyme inhibition assay against human carbonic anhydrase II (hCA II) |
Why This Matters
This demonstrates that regioisomeric purity is non-negotiable; the para-ethylsulfonyl isomer (CAS 886937-65-1) is not a substitute for the target meta-isomer.
- [1] Güleç, Ö., Türkeş, C., Arslan, M., Demir, Y., Yeni, Y., Hacımüftüoğlu, A., Ereminsoy, E., Küfrevioğlu, Ö. İ., & Beydemir, Ş. (2022). Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Molecular Diversity, 26(5), 2825-2845. View Source
